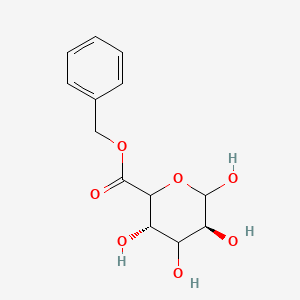

Benzyl D-Glucuronate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8?,9-,10-,11?,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEUFSLWFIOAGY-SJZSRGDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C2[C@H](C([C@@H](C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661803 | |

| Record name | Benzyl D-threo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135970-30-8 | |

| Record name | Benzyl D-threo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl D-Glucuronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl D-glucuronate is a derivative of D-glucuronic acid, a ubiquitous component of endogenous and exogenous substances that undergo glucuronidation, a major pathway in phase II drug metabolism. This process, primarily occurring in the liver, enhances the water solubility of compounds, facilitating their excretion. This compound itself serves as a valuable tool in biomedical research, particularly in the study of drug metabolism, the development of prodrugs, and as a substrate for the enzyme β-glucuronidase. Its chemical properties and biological interactions are of significant interest to researchers in pharmacology, toxicology, and drug discovery. This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological significance of this compound.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₇ | |

| Molecular Weight | 284.26 g/mol | |

| CAS Number | 135970-30-8 | |

| Melting Point | 104-108 °C | |

| Boiling Point | 566.5 ± 50.0 °C (Predicted) | |

| Density | 1.442 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol, and Water | |

| Physical Appearance | White to Off-White Solid | |

| Stability | Hygroscopic |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a modified Koenigs-Knorr reaction, which involves the glycosylation of benzyl alcohol with a protected glucuronic acid derivative.

Experimental Protocol: Synthesis via Koenigs-Knorr Reaction

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Glucuronic acid donor)

-

Benzyl alcohol

-

Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O) as a promoter

-

Dichloromethane (DCM) as a solvent

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Sodium methoxide (NaOMe) in methanol for deacetylation

Procedure:

-

Glycosylation:

-

In a round-bottom flask, dissolve the protected glucuronic acid bromide and benzyl alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add the silver carbonate or silver oxide promoter to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

-

-

Deprotection (Deacetylation):

-

Dissolve the crude product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120), filter, and concentrate the filtrate to yield the crude this compound.

-

Experimental Protocol: Purification by Silica Gel Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar solvent mixture.

-

Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the initial eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired product from impurities.

-

Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

-

Isolation:

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.

-

Caption: General workflow for synthesis, purification, and analysis.

Analytical Characterization

The structural confirmation of this compound is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the glucuronic acid moiety and the benzyl group. The anomeric proton of the glucuronic acid ring typically appears as a doublet in the region of 4.5-5.5 ppm. The protons of the benzyl group will be observed in the aromatic region (around 7.3 ppm) and as a singlet or AB quartet for the benzylic CH₂ group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbons of the glucuronic acid moiety and the seven carbons of the benzyl group. The anomeric carbon signal is typically found around 100 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of glucuronide conjugates. In negative ion mode, this compound will typically show a prominent [M-H]⁻ ion. A characteristic fragmentation pattern for glucuronides involves the neutral loss of the glucuronic acid moiety (176 Da). Common fragment ions observed in the MS/MS spectrum of glucuronides include m/z 175 and m/z 113, which are derived from the glucuronate portion of the molecule.

Biological Activity and Applications

This compound is a key substrate for the enzyme β-glucuronidase, which is found in various mammalian tissues and is also produced by the gut microbiota. This enzymatic hydrolysis plays a crucial role in the disposition of many drugs and endogenous compounds.

Enzymatic Hydrolysis by β-Glucuronidase

β-Glucuronidase catalyzes the cleavage of the glycosidic bond in this compound, releasing D-glucuronic acid and benzyl alcohol. This reaction is of significant interest in several contexts:

-

Drug Metabolism: The hydrolysis of drug-glucuronide conjugates by β-glucuronidase in tissues or by the gut microbiota can lead to the release of the active drug, a process known as enterohepatic recirculation. This can prolong the half-life and pharmacological effect of the drug.

-

Prodrug Activation: this compound can serve as a model for glucuronide-based prodrugs. In this strategy, a pharmacologically active molecule is attached to glucuronic acid, rendering it inactive. The prodrug is then selectively activated at sites with high β-glucuronidase activity, such as tumor tissues.

Experimental Protocol: β-Glucuronidase Activity Assay

This protocol describes a general method to measure the activity of β-glucuronidase using this compound as a substrate. The release of benzyl alcohol can be quantified by HPLC.

Materials:

-

This compound solution (substrate)

-

β-Glucuronidase enzyme solution (e.g., from E. coli or bovine liver)

-

Phosphate buffer (pH 6.8-7.0)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Benzyl alcohol standard solution

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the phosphate buffer and the this compound solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the β-glucuronidase enzyme solution.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

-

-

Analysis:

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of benzyl alcohol produced.

-

Compare the results to a standard curve of benzyl alcohol to determine the enzyme activity.

-

Potential Role in Cellular Signaling

While direct evidence for the effect of this compound on specific signaling pathways is limited, the study of other glucuronide compounds provides a basis for potential interactions. For instance, certain flavonoid glucuronides have been shown to modulate inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is conceivable that this compound or its metabolite, benzyl alcohol, could have similar effects, although this requires further investigation.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This compound is a compound of significant interest in the fields of drug metabolism and development. Its well-defined chemical properties, coupled with its role as a substrate for β-glucuronidase, make it an invaluable tool for researchers. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and biological evaluation of this compound. Further research into the specific biological effects of this compound, particularly its potential to modulate cellular signaling pathways, will undoubtedly expand its applications in biomedical science.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Benzyl D-Glucuronate

Introduction

This compound is a pivotal intermediate in carbohydrate chemistry, particularly in the synthesis of glucuronide conjugates. Glucuronidation is a major pathway for the metabolism of a wide array of xenobiotics, including drugs, environmental pollutants, and dietary components. The resulting acyl glucuronides are often more water-soluble, facilitating their excretion. However, these metabolites can also be chemically reactive, leading to covalent binding with proteins and potential toxicity. Therefore, access to synthetic standards like this compound is crucial for metabolism studies, drug safety assessment, and the development of new therapeutic agents. This guide provides a detailed overview of the primary chemical synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process diagrams.

Synthesis Pathway 1: Multi-Step Synthesis from Peracetylated Glucose

This synthetic route commences with the readily available 1,2,3,4,6-penta-O-acetyl-β-D-glucose and proceeds through a series of protection, regioselective deprotection, oxidation, and final esterification steps. This method offers a high degree of control over stereochemistry and protecting group strategy, making it a versatile approach for obtaining various glucuronate building blocks.

Logical Workflow for Synthesis from Peracetylated Glucose

Caption: Workflow for the synthesis of a this compound derivative.

Detailed Signaling Pathway for Key Transformation Steps

Caption: Key transformation steps in the synthesis from peracetylated glucose.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside (Compound 3) [1]

This procedure starts from a known intermediate (Compound 2) which is prepared from 1,2,3,4,6-penta-O-acetyl-β-D-glucose over six steps according to literature procedures.[1]

-

Under a nitrogen atmosphere, dissolve Compound 2 (8.0 g, 15.6 mmol, 1.0 equiv.) in dichloromethane (DCM, 60 mL) and cool the solution to 0 °C.

-

Add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF, 31 mL, 31.2 mmol, 2.0 equiv.), followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.4 mL, 2.34 mmol, 0.15 equiv.).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture back to 0 °C and quench with sequential additions of triethylamine (Et₃N, 2.4 mL, 17.2 mmol, 1.1 equiv.) and methanol (MeOH, 2.5 mL, 546 mmol, 35 equiv.).

-

Purify the product to obtain Compound 3.

Step 2: Synthesis of Benzyl (Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate (Compound 5) [1]

-

To a vigorously stirred solution of Compound 3 (2.00 g, 3.94 mmol, 1.0 equiv.) in a 2:1 v/v mixture of DCM and water (20 mL), add 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO, 62 mg, 0.79 mmol, 0.2 equiv.) and (diacetoxyiodo)benzene (BAIB, 3.18 g, 9.86 mmol, 2.5 equiv.) at 0 °C.

-

After 10 minutes, warm the solution to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system of 7:1:1 ethyl acetate:methanol:water.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL) and separate the layers.

-

Adjust the pH of the aqueous phase to 2 with 1 M hydrochloric acid (HCl) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate uronic acid.

-

Dissolve the crude uronic acid in dimethylformamide (DMF) and add potassium carbonate (K₂CO₃) and benzyl bromide (BnBr).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting with a suitable organic solvent.

-

Purify the crude product by column chromatography to afford the final this compound derivative (Compound 5).

Quantitative Data

| Step | Starting Material | Product | Reagents | Yield |

| Regioselective Reductive Ring Opening | Compound 2 | Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside (Compound 3) | BH₃·THF, TMSOTf | 91% |

| Oxidation and Benzyl Esterification | Compound 3 | Benzyl (Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate (Compound 5) | TEMPO, BAIB, BnBr, K₂CO₃ | 58% |

Synthesis Pathway 2: Direct Benzylation of D-Glucuronic Acid

This approach offers a more direct route to this compound by starting from commercially available D-glucuronic acid. The key step is the selective esterification of the carboxylic acid in the presence of the free hydroxyl groups. This method is advantageous for its shorter synthetic sequence.

Logical Workflow for Direct Benzylation

Caption: Workflow for the direct benzylation of D-glucuronic acid.

Experimental Protocol

Alkylation of D-Glucuronic Acid to form this compound

-

Dissolve D-glucuronic acid in a suitable solvent (e.g., DMF).

-

Add a resin-bound fluoride reagent.

-

Add benzyl bromide (PhCH₂Br) to the reaction mixture.

-

Stir the reaction at an appropriate temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by TLC.

-

Upon completion, filter off the resin.

-

Work up the reaction mixture, which may involve partitioning between water and an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

Quantitative Data

| Step | Starting Material | Product | Reagents | Yield |

| Direct Benzyl Esterification | D-Glucuronic Acid | This compound | Benzyl Bromide, Resin-bound fluoride | Satisfactory |

Note: The term "satisfactory yield" is used as reported in the source material, which suggests the method is effective but a precise numerical yield was not provided in the snippet.

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the choice of method depending on the starting material availability, desired scale, and the need for specific protecting group patterns in the final product. The multi-step synthesis from peracetylated glucose provides a high degree of control and is well-documented with specific yields. The direct benzylation of D-glucuronic acid offers a more concise route. Both methods provide access to this essential building block for the synthesis of drug metabolites and other biologically important glucuronides, thereby supporting critical research in drug development and toxicology. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to replicate and adapt these syntheses for their specific needs.

References

An In-depth Technical Guide to Benzyl D-Glucuronate (CAS 135970-30-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl D-Glucuronate, with the CAS number 135970-30-8, is a pivotal biochemical reagent primarily utilized in the field of glycobiology and pharmaceutical research. Its core application lies in the efficient, stereoselective synthesis of 1β-O-acyl glucuronides. These glucuronides are significant metabolites of many carboxylic acid-containing drugs and other xenobiotics in vivo. The study of these metabolites is crucial for understanding the pharmacokinetics, efficacy, and potential toxicity of parent drug compounds. This guide provides a comprehensive overview of the technical data, experimental protocols, and relevant biological context associated with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 135970-30-8 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₇ | [2][3] |

| Molecular Weight | 284.26 g/mol | [1][2][3] |

| Appearance | White to Pale Yellow Solid | [4] |

| Storage Conditions | Hygroscopic, store at <-15°C under an inert atmosphere (e.g., Nitrogen) | [2][4] |

| Synonyms | D-Glucuronic acid phenylmethyl ester, Glucuronic acid benzyl ester, BnzGlcA | [2] |

Experimental Protocols

The primary utility of this compound is as a precursor in the synthesis of 1β-O-acyl glucuronides. Below are detailed experimental protocols for the synthesis of this compound itself, and its subsequent use in the acylation reaction.

Synthesis of this compound from D-Glucuronic Acid

This protocol describes a plausible method for the direct benzylation of D-glucuronic acid.

Materials:

-

D-Glucuronic acid

-

Benzyl bromide (PhCH₂Br)

-

Resin-bound fluoride (e.g., Amberlite IRA-900 F⁻ form)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of D-glucuronic acid (1.0 eq) in anhydrous DMF, add resin-bound fluoride (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the resin.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of 1β-O-Acyl Glucuronides using this compound

This protocol outlines the regioselective acylation of this compound with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N-Methylmorpholine (NMM)

-

Anhydrous Acetonitrile (MeCN)

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (EtOH) or other suitable solvent for hydrogenation

-

Hydrogen gas (H₂) or a hydrogen donor (e.g., cyclohexene, 1,4-cyclohexadiene)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure: Step 1: Acylation

-

Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous acetonitrile.

-

Add N-Methylmorpholine (NMM) (2.2 eq) to the solution and stir for 5 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous acetonitrile to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (the acylated benzyl glucuronate) by silica gel column chromatography.

Step 2: Deprotection (Hydrogenolysis)

-

Dissolve the purified acylated benzyl glucuronate from Step 1 in ethanol.

-

Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Alternatively, for catalytic transfer hydrogenation, add a hydrogen donor such as cyclohexene or 1,4-cyclohexadiene and heat the reaction mixture.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final 1β-O-acyl glucuronide.

-

Further purification can be performed by preparative HPLC if necessary.

Visualizations

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

Caption: Synthesis workflow for this compound.

Caption: Two-step synthesis of 1β-O-acyl glucuronides.

Biological Context and Significance

This compound itself does not have a direct, well-characterized role in biological signaling pathways. Its significance is derived from its utility in synthesizing 1β-O-acyl glucuronides, which are crucial molecules in drug metabolism and toxicology.

Glucuronidation as a Key Metabolic Pathway: Glucuronidation is a major phase II metabolic reaction in mammals, catalyzed by UDP-glucuronosyltransferases (UGTs). This process conjugates a wide variety of endogenous and xenobiotic compounds, including many drugs, with glucuronic acid. The resulting glucuronide metabolites are generally more water-soluble and are more readily excreted from the body.

The Role of Acyl Glucuronides: For drugs containing a carboxylic acid moiety, glucuronidation often occurs at this functional group, forming an acyl glucuronide. These metabolites have been a subject of intense research due to their potential reactivity. Acyl glucuronides can undergo intramolecular acyl migration to form various positional isomers, and they can also covalently bind to macromolecules such as proteins. This protein binding has been implicated in the idiosyncratic drug toxicities observed for some carboxylic acid-containing drugs.

The ability to synthesize specific 1β-O-acyl glucuronide isomers in a controlled manner, facilitated by reagents like this compound, is therefore essential for:

-

Metabolite Identification: Providing authentic standards for the identification and quantification of drug metabolites in biological samples.

-

Toxicological Studies: Enabling the investigation of the potential toxicity and immunogenicity of specific acyl glucuronide metabolites.

-

Pharmacological Evaluation: Assessing whether the acyl glucuronide metabolites retain any of the pharmacological activity of the parent drug.

The logical relationship is depicted below:

Caption: Biological relevance of this compound.

Conclusion

This compound (CAS 135970-30-8) is an indispensable tool for researchers in drug development and metabolism. While it may not be directly involved in biological signaling, its role in the synthesis of 1β-O-acyl glucuronides is critical for advancing our understanding of the fate and effects of numerous pharmaceutical compounds. The protocols and data presented in this guide are intended to support the effective and safe use of this important reagent in a research setting.

References

An In-depth Technical Guide to the Structure of D-Glucuronic Acid Phenylmethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of D-Glucuronic acid phenylmethyl ester, also known as Benzyl D-glucuronate. This compound is of significant interest in glycobiology and medicinal chemistry, often utilized in the synthesis of 1β-O-acyl glucuronides.[1][2]

Core Chemical Structure and Properties

D-Glucuronic acid phenylmethyl ester is a derivative of D-glucuronic acid, a sugar acid formed by the oxidation of the C6 hydroxyl group of glucose. The phenylmethyl ester (benzyl ester) modification at the carboxyl group imparts specific chemical properties that are valuable in synthetic chemistry.

Chemical Structure:

The structure consists of a pyranose ring of D-glucuronic acid with a phenylmethyl (benzyl) group attached to the carboxylate function via an ester linkage.

Molecular Formula: C₁₃H₁₆O₇[3][4]

Molecular Weight: 284.26 g/mol [3][4]

IUPAC Name: benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate[4]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₇ | [3][4] |

| Molecular Weight | 284.26 g/mol | [3][4] |

| IUPAC Name | benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | [4] |

| CAS Number | 135970-30-8 | [3][4] |

| Melting Point | 104-108°C | [2] |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol, and Water | [2] |

| Stability | Hygroscopic | [1][2] |

Experimental Protocols

The synthesis of D-Glucuronic acid phenylmethyl ester typically involves a multi-step process starting from a protected derivative of D-glucose or D-glucuronic acid. A common strategy involves the protection of hydroxyl groups, followed by esterification of the carboxylic acid and subsequent deprotection.

Synthesis of a Protected this compound Intermediate

A representative synthesis of a protected precursor, Benzyl (Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate, is outlined below. This intermediate can then be subjected to deprotection steps to yield the final product. The synthesis starts from the readily available 1,2,3,4,6-penta-O-acetyl-β-D-glucose.[5]

Step 1: Synthesis of Ethyl 3,4-O-benzyl-2-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside

This initial protected thioglycoside is prepared from 1,2,3,4,6-penta-O-acetyl-β-D-glucose through a series of established literature procedures.[5]

Step 2: Regioselective Reductive Ring Opening to Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside (3) [5]

-

Dissolve the starting benzylidene acetal (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C under a nitrogen atmosphere.

-

Add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (2.0 equiv.) followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.15 equiv.).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the reaction back to 0 °C and quench with triethylamine (Et₃N) (1.1 equiv.) and methanol (MeOH) (35 equiv.).

-

Concentrate the mixture in vacuo and co-evaporate with methanol.

-

The resulting product with a free C6 hydroxyl group is obtained in high yield (91%).

Step 3: Oxidation and Benzyl Esterification to Benzyl (Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate (5) [5]

-

To a vigorously stirred solution of the alcohol from Step 2 (1.0 equiv.) in a 2:1 v/v mixture of DCM and water, add 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) (0.2 equiv.) and (diacetoxyiodo)benzene (BAIB) (2.5 equiv.) at 0 °C.

-

After 10 minutes, warm the solution to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the layers and adjust the aqueous phase to pH 2 with 1 M HCl.

-

Extract the aqueous phase with ethyl acetate.

-

Suspend the crude uronic acid in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

-

At 0 °C, add benzyl bromide (BnBr) (3.0 equiv.) and potassium carbonate (K₂CO₃) (3.0 equiv.).

-

Stir the reaction at room temperature in the dark for 2 hours.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the final protected benzyl ester by flash column chromatography. This two-step process yields the product in approximately 58% yield.

Deprotection to D-Glucuronic Acid Phenylmethyl Ester

The final step involves the removal of the protecting groups (benzoyl, benzyl ethers, and thioglycoside) from the intermediate synthesized above. This can be achieved through a series of deprotection reactions. For instance, ester groups like benzoyl can be removed under basic conditions (e.g., sodium methoxide in methanol), while benzyl ethers are typically cleaved by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon). The thioglycoside can be removed by hydrolysis under acidic conditions or by using heavy metal salts. The specific conditions need to be carefully chosen to avoid the cleavage of the desired benzyl ester.

Characterization Data

The structure of the synthesized compounds is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton in the molecule. Key signals for the protected intermediate include those for the aromatic protons of the benzyl and benzoyl groups, the anomeric proton, and the protons of the pyranose ring and the ethyl thio group.

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each carbon atom, including the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the carbons of the sugar ring.

High-Resolution Mass Spectrometry (HRMS):

HRMS is used to confirm the elemental composition and exact mass of the synthesized compounds, ensuring that no unintended oxidations (e.g., of the sulfur atom in the thioglycoside) have occurred.[5]

Logical Relationship of Synthesis

The synthesis of D-Glucuronic acid phenylmethyl ester follows a logical progression of protection, modification, and deprotection steps to achieve the desired final product.

Caption: Synthetic pathway to D-Glucuronic acid phenylmethyl ester.

Biological Significance and Glucuronidation

Glucuronidation is a major pathway in the metabolism of a wide variety of compounds, including drugs, toxins, and endogenous substances. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. The formation of 1-O-acyl-β-D-glucuronide conjugates is a significant metabolic route for drugs containing a carboxylic acid moiety.[6]

While the direct biological activity of D-Glucuronic acid phenylmethyl ester is not extensively documented, its structural motif is central to the study of drug metabolism and the synthesis of glucuronide metabolites. These synthetic metabolites are crucial as analytical standards for pharmacokinetic and toxicological studies.

The diagram below illustrates the general process of drug glucuronidation.

Caption: General pathway of drug glucuronidation.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound CAS#: 135970-30-8 [amp.chemicalbook.com]

- 3. This compound | 135970-30-8 | MB07246 | Biosynth [biosynth.com]

- 4. This compound | C13H16O7 | CID 14602688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Latent Potential of Benzyl D-Glucuronate: A Technical Guide to its Biological Role and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl D-Glucuronate, a seemingly simple glycoside, holds significant untapped potential in the realm of targeted therapeutics. While traditionally utilized as a biochemical reagent, its intrinsic properties as a substrate for the enzyme β-glucuronidase position it as a key component in the design of sophisticated prodrug strategies. This technical guide delves into the core biological role of this compound, focusing on its application in enzyme-prodrug therapy, particularly for cancer. We will explore the underlying biochemical principles, present quantitative data on the cytotoxicity of its aglycone, and provide detailed experimental protocols for the synthesis, evaluation, and application of this compound-based prodrugs.

Introduction: Beyond a Reagent - The Prodrug Concept

Glucuronidation is a fundamental Phase II metabolic process in which a wide array of substrates, including drugs, xenobiotics, and endogenous compounds, are conjugated with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), generally increases the water solubility of the parent molecule, facilitating its excretion from the body. The resulting glucuronide conjugates are often biologically inactive.

However, the reverse reaction, the hydrolysis of glucuronides, is catalyzed by the enzyme β-glucuronidase. This enzyme is notably overexpressed in specific pathological microenvironments, such as in and around solid tumors. This differential expression provides a unique opportunity for targeted drug delivery. By masking a cytotoxic agent with a glucuronide moiety, a non-toxic prodrug can be created that circulates systemically with minimal off-target effects. Upon reaching the tumor microenvironment, the elevated levels of β-glucuronidase cleave the glucuronide, releasing the active cytotoxic drug precisely at the site of action. This compound serves as a model substrate and a building block for such targeted prodrugs, where the benzyl group can be a simple cytotoxic entity or a linker to a more potent therapeutic agent.

The Benzyl Moiety: A Cytotoxic Aglycone

The effectiveness of a this compound-based prodrug strategy is contingent on the inherent cytotoxicity of the released aglycone, in this case, a benzyl-containing compound. Several studies have demonstrated the cytotoxic effects of benzyl alcohol, benzaldehyde, and benzylamine derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Benzyl Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

| Benzyl Alcohol | Retinal Pigment Epithelial (ARPE-19) | Induces necrosis and apoptosis at 9 mg/mL | [1][2] |

| Benzyl Alcohol | Breast Cancer (MDA-MB231) | 35.40 ± 4.2 µM | [3] |

| 2-Acetyl-benzylamine | Acute Myeloid Leukemia (NB-4) | 0.39 mM (24h) | [4] |

| 2-Acetyl-benzylamine | Acute Myeloid Leukemia (MOLM-14) | 0.40 mM (24h) | [4] |

| Substituted Aryl Benzylamine (STX2171) | Weakly cytotoxic | IC50 = 200 nM for 17β-HSD3 inhibition | [5] |

| Benzyl analog of makaluvamine (Compound 4) | Breast Cancer (MCF-7) | 0.56 µM to 11 µM | [6] |

| Benzyl analog of makaluvamine (Compound 4) | Breast Cancer (MDA-MB-468) | 0.56 µM to 11 µM | [6] |

| Benzyl analog of makaluvamine (Compound 4) | Colon Cancer (HCT-116) | 0.56 µM to 11 µM | [6] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

β-Glucuronidase: The Activating Enzyme

The success of this targeted therapy hinges on the differential activity of β-glucuronidase in tumor tissues compared to healthy tissues. Elevated levels of β-glucuronidase have been reported in a variety of cancers, including breast, colon, and prostate cancer.[7] This is attributed to both the release of the enzyme from necrotic tumor cells and its secretion by tumor-associated macrophages and neutrophils.[1]

Table 2: β-Glucuronidase Activity in Various Tissues

| Tissue Source | Enzyme Activity | Reference |

| Rat Liver Lysate | 3.9 +/- 0.61 U/g protein | [8] |

| Rat Kidney Lysate | 0.61 +/- 0.01 U/g protein | [8] |

| Human Serum | 0.80 +/- 0.25 U/L | [8] |

| Bronchoalveolar lavage fluid (Bacterial Lung Infection) | Significantly higher than in non-infected individuals | [7] |

| Fecal (associated with Colon Cancer) | Drastically induced | [9] |

Note: Enzyme activity units and conditions may vary between studies.

Experimental Protocols

Synthesis of a this compound Prodrug (Illustrative Example: p-Nitrothis compound)

This protocol describes the synthesis of a model chromogenic substrate, p-nitrobenzyl β-D-glucuronide, which can be adapted for the synthesis of other benzyl glucuronide prodrugs.

Materials:

-

2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide

-

Thiourea

-

p-Nitrobenzyl bromide

-

Sodium methoxide

-

Solvents: N,N-dimethylformamide (DMF), methanol, etc.

Procedure:

-

Synthesis of 1-Thio-β-L-fucopyranose: React 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide with thiourea, followed by reductive cleavage to yield 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranose.[10]

-

Coupling with p-Nitrobenzyl Bromide: React the 1-thio-fucopyranose derivative with p-nitrobenzyl bromide in a suitable solvent like DMF.[10]

-

O-Deacetylation: Perform O-deacetylation using a catalytic amount of sodium methoxide in methanol to yield p-nitrobenzyl 1-thio-β-L-fucopyranoside.[10]

-

Purification: Purify the final product using column chromatography on silica gel.

Note: This is a generalized procedure based on the synthesis of a similar compound. The synthesis of a specific this compound prodrug would require optimization of reaction conditions and protecting group strategies.

Preparation of Tissue Homogenates for Enzyme Assays

Materials:

-

Tissue sample (e.g., tumor, liver)

-

Lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[5]

-

Protease inhibitors (e.g., aprotinin, leupeptin, PMSF)[5]

-

Homogenizer (e.g., Potter-Elvehjem, Polytron)

-

Centrifuge

Procedure:

-

Excise and weigh the tissue sample.

-

Place the tissue in ice-cold lysis buffer (e.g., 100 mg tissue per 900 µL buffer).[5]

-

If not proceeding immediately, snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

Add protease inhibitors to the lysis buffer just before homogenization.[5]

-

Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.

-

Centrifuge the homogenate at high speed (e.g., 13,000 x g for 2 minutes) at 4°C to pellet cellular debris.[5]

-

Carefully collect the supernatant, which contains the cytosolic and soluble proteins, including β-glucuronidase.

-

Store the supernatant at -80°C until use.

In Vitro β-Glucuronidase Activity Assay

Materials:

-

Tissue homogenate (supernatant)

-

This compound or a chromogenic substrate (e.g., p-nitrophenyl-β-D-glucuronide)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Stop solution (e.g., sodium carbonate)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a standard curve using the expected product of the enzymatic reaction (e.g., p-nitrophenol).

-

In a microplate, add a known amount of tissue homogenate protein to the assay buffer.

-

Initiate the reaction by adding the this compound substrate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance or fluorescence of the product at the appropriate wavelength.

-

Calculate the enzyme activity based on the standard curve and express it as units per milligram of protein.

Note: The Km for p-nitrophenyl-β-D-glucuronide is approximately 0.22 mM and can be used as a starting point for assay optimization.[11]

In Vitro Cytotoxicity Assay of a this compound Prodrug

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Normal cell line (for selectivity assessment)

-

Cell culture medium and supplements

-

This compound prodrug

-

β-Glucuronidase (exogenous, for control experiments)

-

Cell viability assay reagent (e.g., MTT, MTS)

-

Microplate reader

Procedure:

-

Seed the cancer and normal cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound prodrug.

-

Treat the cells with the prodrug dilutions. Include control wells with no drug and wells with the aglycone alone.

-

For a positive control for prodrug activation, treat a set of wells with the prodrug and a known concentration of exogenous β-glucuronidase.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for the prodrug in the presence and absence of exogenous enzyme.

Visualizing the Pathways and Processes

Signaling Pathway: Prodrug Activation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Targeting the tumour microenvironment with an enzyme-responsive drug delivery system for the efficient therapy of breast and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rbm.iqvia.com [rbm.iqvia.com]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p -Nitrophenyl-b-D-glucuronide [sigmaaldrich.com]

Benzyl D-Glucuronate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzyl D-glucuronate is a carbohydrate derivative of significant interest in biomedical research and pharmaceutical development. As the benzyl ester of D-glucuronic acid, it serves as a valuable intermediate in the chemical synthesis of various biologically active molecules, most notably 1β-O-acyl glucuronides, which are important metabolites of many drugs.[1][2] Its structure allows for the strategic manipulation of the glucuronic acid moiety, a key component in the body's detoxification pathways. This guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental considerations of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid that is hygroscopic in nature.[1][3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₇ | [4] |

| Molecular Weight | 284.26 g/mol | [4] |

| CAS Number | 135970-30-8 | [3] |

| Melting Point | 104-108 °C | [3] |

| Boiling Point (Predicted) | 566.5 ± 50.0 °C | [3] |

| Density (Predicted) | 1.442 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol, and Water | [3] |

| Storage Temperature | -20°C, under inert atmosphere | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of D-glucuronic acid with benzyl alcohol. A common strategy employed for this transformation is the Koenigs-Knorr reaction, which is a classical method for the formation of glycosidic bonds.[5] This reaction generally involves the use of a glycosyl halide (e.g., a bromide) and a promoter, such as a silver or mercury salt, to couple the glucuronic acid derivative with benzyl alcohol.

While a specific, detailed step-by-step protocol for the synthesis of this compound was not found in the reviewed literature, a conceptual workflow for its synthesis via a modified Koenigs-Knorr approach is presented below. This process would involve the protection of the hydroxyl groups of the glucuronic acid, followed by activation of the anomeric carbon and subsequent reaction with benzyl alcohol, and finally deprotection.

Role in Organic Synthesis: A Precursor to 1β-O-Acyl Glucuronides

A primary application of this compound is its use as a starting material in the synthesis of 1β-O-acyl glucuronides.[1][2] These compounds are significant metabolites of many carboxylic acid-containing drugs. The synthesis involves the regioselective acylation of the C1-hydroxyl group of this compound with a carboxylic acid, followed by the removal of the benzyl protecting group. This method offers an efficient route to obtaining these important metabolites for use in drug metabolism and toxicology studies.

Biological Significance

Metabolism: A Substrate for β-Glucuronidase

In biological systems, glucuronidation is a major phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronides can be hydrolyzed back to the parent compound by the enzyme β-glucuronidase, which is present in various tissues and gut microbiota. This compound can serve as a substrate for β-glucuronidase, leading to the release of D-glucuronic acid and benzyl alcohol.

While this compound is a substrate for β-glucuronidase, specific kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for this interaction were not found in the reviewed literature. Such data would be crucial for quantitatively understanding its metabolic fate.

Applications in Drug Development: Prodrug Strategies

The enzymatic cleavage of glucuronides by β-glucuronidase, which is often overexpressed in tumor microenvironments, presents a promising strategy for targeted drug delivery. Glucuronide prodrugs can be designed to be relatively inactive and more water-soluble than the parent drug. Upon reaching the target site, they are cleaved by β-glucuronidase, releasing the active cytotoxic agent. While the direct use of this compound as a prodrug is not documented, its derivatives are explored for this purpose. For instance, benzyl ether-linked glucuronide derivatives of anticancer drugs have been synthesized to enhance their therapeutic index.

Experimental Protocols

Characterization of this compound

Purification and characterization of synthesized this compound would typically involve standard laboratory techniques:

-

Purification: Column chromatography on silica gel.

-

Characterization:

Enzymatic Hydrolysis Assay (Conceptual Protocol)

This conceptual protocol describes how to measure the activity of β-glucuronidase using this compound as a substrate. The reaction can be monitored by measuring the appearance of one of the products, for example, using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

β-Glucuronidase (from a suitable source, e.g., E. coli or bovine liver)

-

Phosphate or acetate buffer (optimal pH for the enzyme, typically pH 4.5-6.8)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Prepare Substrate Solutions: Prepare a series of concentrations of this compound in the reaction buffer.

-

Enzyme Preparation: Prepare a solution of β-glucuronidase in the reaction buffer.

-

Reaction Initiation: In a temperature-controlled environment (e.g., 37°C), mix the enzyme solution with the substrate solution to initiate the reaction.

-

Time-Course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or organic solvent).

-

HPLC Analysis: Analyze the quenched samples by HPLC to quantify the amount of product formed (e.g., benzyl alcohol) or the amount of remaining substrate.

-

Data Analysis: Plot the concentration of product formed against time to determine the initial reaction velocity for each substrate concentration.

-

Kinetic Parameter Determination: Use a suitable kinetic model, such as the Michaelis-Menten equation, to determine the Km and Vmax of the enzyme for this compound.

Conclusion

This compound is a valuable carbohydrate derivative with important applications in synthetic chemistry and potential relevance in drug metabolism and development. Its role as a precursor for 1β-O-acyl glucuronides is well-established, providing a crucial tool for studying drug metabolites. While its direct biological activity is not extensively characterized, its interaction with β-glucuronidase underscores its importance in the broader context of glucuronidation and prodrug design. Further research to elucidate the specific kinetics of its enzymatic hydrolysis and to explore its potential in novel drug delivery systems is warranted.

References

An In-depth Technical Guide to the Synthesis of 1β-O-acyl Glucuronides using Benzyl D-Glucuronate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust method for synthesizing 1β-O-acyl glucuronides, important metabolites of many carboxylic acid-containing drugs. The synthesis route leverages the selective acylation of benzyl D-glucuronate, offering high anomeric selectivity and a straightforward deprotection step. This method is particularly valuable for producing pure 1β-anomers, which are essential for various bioevaluations during drug discovery and development.

Introduction

Acyl glucuronides (AGs) are significant metabolites of drugs bearing carboxylic acid functional groups. The reactivity of the 1β-O-acyl isomer has been implicated in the potential for drug toxicity through covalent modification of proteins. Therefore, access to pure, stable 1β-O-acyl glucuronides is crucial for in-depth toxicological studies and for use as analytical standards. The method detailed herein provides an efficient and selective route to these vital compounds.

The overall synthetic strategy involves three key stages:

-

Preparation of this compound: The starting material, D-glucuronic acid, is protected as its benzyl ester.

-

Selective 1β-O-Acylation: The this compound is selectively acylated at the anomeric position with a carboxylic acid of interest.

-

Deprotection: The benzyl protecting group is removed under mild conditions to yield the final 1β-O-acyl glucuronide.

Experimental Protocols

The following protocols are generalized procedures based on published literature. Researchers should optimize these conditions for their specific substrates.

Preparation of this compound

Materials:

-

D-Glucuronic acid

-

Benzyl bromide (PhCH₂Br)

-

Resin-bound fluoride (e.g., Amberlite IRA-900 F⁻ form)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of D-glucuronic acid in DMF, add resin-bound fluoride and benzyl bromide.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 40°C) until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove the resin.

-

Remove the DMF under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Selective 1β-O-Acylation of this compound

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N-Methylmorpholine (NMM)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve the carboxylic acid in acetonitrile.

-

Add HATU and N-methylmorpholine to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add a solution of this compound in acetonitrile to the reaction mixture.

-

Stir the reaction at room temperature (20°C) until completion (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the resulting benzyl 1β-O-acyl glucuronate by silica gel column chromatography.

Deprotection of Benzyl 1β-O-Acyl Glucuronide

Materials:

-

Benzyl 1β-O-acyl glucuronate

-

10% Palladium on carbon (Pd/C)

-

Cyclohexa-1,4-diene

-

Ethanol (EtOH) or Isopropanol (iPrOH)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the benzyl 1β-O-acyl glucuronate in a mixture of ethanol (or isopropanol) and THF.

-

Add 10% Pd/C catalyst.

-

Add cyclohexa-1,4-diene as the hydrogen donor.

-

Heat the reaction mixture (e.g., 60°C) and stir until the deprotection is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure to yield the final 1β-O-acyl glucuronide.

Data Presentation

The following table summarizes the yields obtained for the synthesis of various benzyl 1β-O-acyl glucuronides using the selective acylation method.

| Carboxylic Acid | Equivalents of HATU | Equivalents of NMM | Yield (%) |

| 4-Bromobenzoic acid | 1 | 3 | 58 |

| 2-Bromobenzoic acid | 1 | 2 | 62 |

| Phenylacetic acid | 1 | 3 | 62 |

| Ibuprofen | 1 | 3 | 68 |

| Naproxen | 1 | 2 | 67 |

| 4-Phenylbenzoic acid | 1 | 3 | 55 |

| 2-Phenylpropionic acid | 1 | 2 | 59 |

| 2-Phenoxypropionic acid | 1 | 3 | 82 |

Note: In all cases, the α:β ratio of the product was at least 1:19 as determined by ¹H NMR.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1β-O-acyl glucuronides using this compound.

Caption: Synthetic workflow for 1β-O-acyl glucuronides.

Logical Relationship of Key Reagents and Steps

The selection of reagents is critical for the success of this synthetic route. The following diagram outlines the logical relationships between the key steps and the reagents employed.

Caption: Key reagents and their roles in the synthesis.

Technical Guide: Benzyl D-Glucuronate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Benzyl D-Glucuronate in common laboratory solvents, DMSO and ethanol. It also details a key application in the synthesis of 1β-O-acyl glucuronides, crucial metabolites in drug metabolism studies.

This compound: Solubility Profile

This compound is a key intermediate in the synthesis of various glucuronide metabolites. Understanding its solubility is critical for its effective use in experimental settings.

Quantitative Solubility Data

For reference, the following table provides a qualitative summary and a general framework for recording experimental solubility data for this compound. Researchers are encouraged to determine specific solubility values for their particular experimental conditions.

| Compound | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Temperature (°C) |

| This compound | DMSO | Slightly Soluble | Data not available | Ambient |

| This compound | Ethanol | Slightly Soluble | Data not available | Ambient |

Researchers should experimentally determine and record the quantitative solubility under their specific laboratory conditions.

Experimental Protocol: Determination of Solubility

The following is a general protocol that can be adapted to determine the solubility of this compound in DMSO and ethanol. This method is based on a tiered approach to solubilization.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), ACS Grade

-

Ethanol, 200 Proof

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath at 37°C

-

Analytical balance

-

Microcentrifuge tubes or vials

Procedure:

-

Initial High Concentration Preparation:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a pre-weighed microcentrifuge tube.

-

Add a small, precise volume of the chosen solvent (DMSO or ethanol) to achieve a high starting concentration (e.g., 200 mg/mL).[1]

-

-

Mechanical Agitation:

-

Gently mix the sample at room temperature.

-

Vortex the tube for 1-2 minutes.[1]

-

Visually inspect for undissolved solid.

-

-

Sonication:

-

If the compound is not fully dissolved, place the tube in a water bath sonicator for up to 5 minutes.[1]

-

Visually inspect for undissolved solid.

-

-

Warming:

-

If undissolved solid remains, warm the solution to 37°C for 5-60 minutes in a water bath or incubator.[1]

-

Visually inspect for undissolved solid.

-

-

Tiered Dilution (if necessary):

-

If the compound remains insoluble at the initial concentration, increase the volume of the solvent to decrease the concentration by a factor of 10 (e.g., to 20 mg/mL).[1]

-

Repeat steps 2-4.

-

Continue this tiered dilution until the compound fully dissolves. The lowest concentration at which the compound completely dissolves is the determined solubility.

-

-

Confirmation:

-

Once the compound appears fully dissolved, centrifuge the solution at high speed for a few minutes to pellet any remaining microparticulates.

-

Carefully inspect the bottom of the tube for any solid. The absence of a pellet confirms complete dissolution.

-

Application in Synthesis: 1β-O-Acyl Glucuronides

This compound is a valuable starting material for the efficient synthesis of 1β-O-acyl glucuronides.[2] These are important metabolites of many carboxylic acid-containing drugs. The synthesis involves a selective acylation of this compound followed by deprotection.

Experimental Workflow: Synthesis of 1β-O-Acyl Glucuronides

The following diagram illustrates the general workflow for the synthesis of 1β-O-acyl glucuronides from this compound.

Caption: Workflow for the synthesis of 1β-O-acyl glucuronides.

Detailed Experimental Protocol: Synthesis of a 1β-O-Acyl Glucuronide

This protocol is a general guide for the synthesis of a 1β-O-acyl glucuronide using this compound.

Materials:

-

This compound

-

Carboxylic acid of interest (e.g., a non-steroidal anti-inflammatory drug)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N-methylmorpholine (NMM)

-

Acetonitrile (CH3CN), anhydrous

-

Palladium on carbon (Pd/C), 10%

-

Hydrogen gas (H2) or a hydrogen transfer reagent (e.g., cyclohexene)

-

Ethanol or Propan-2-ol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acylation Reaction:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, this compound, and HATU in anhydrous acetonitrile.

-

Cool the mixture in an ice bath.

-

Slowly add N-methylmorpholine (NMM) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-β-O-acyl benzyl glucuronide.

-

Purify the crude product by silica gel column chromatography.

-

-

Deprotection (Catalytic Hydrogenation):

-

Dissolve the purified 1-β-O-acyl benzyl glucuronide in a suitable solvent such as ethanol or propan-2-ol.

-

Add 10% palladium on carbon catalyst.

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like cyclohexene and heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final 1-β-O-acyl glucuronide.

-

This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of protocols may be necessary.

References

The Hygroscopic Nature of Benzyl D-Glucuronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl D-Glucuronate is a key intermediate in the synthesis of various glucuronide conjugates, which are important in drug metabolism studies and for the preparation of active pharmaceutical ingredients (APIs). The physical properties of intermediates like this compound are critical to control during drug development and manufacturing to ensure product quality, stability, and processability. One of the most important of these properties is its interaction with atmospheric moisture, or its hygroscopicity.

This technical guide provides an in-depth overview of the hygroscopic nature of this compound. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental protocols used to characterize hygroscopicity and provides templates for data presentation. This guide is intended to be a practical resource for researchers working with this compound, enabling them to design and execute appropriate studies to assess its moisture-related behavior.

Understanding Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1] For pharmaceutical compounds, the amount of water taken up can significantly impact their physical and chemical stability, affecting properties such as crystal structure, particle size, flowability, and degradation rates.[2] Therefore, a thorough understanding and quantification of a compound's hygroscopic nature are essential early in the drug development process.

Based on information from chemical suppliers, this compound is classified as a hygroscopic solid.[3][4] This qualitative description indicates that the material will take up moisture from the air, which has implications for its handling, storage, and formulation. To quantify the extent and rate of moisture uptake, standardized experimental methods are employed.

Experimental Protocols for Hygroscopicity Assessment

Several methods are used to evaluate the hygroscopicity of pharmaceutical solids.[2] The most common and robust methods are Gravimetric Sorption Analysis (GSA) and the method described in the European Pharmacopoeia (Ph. Eur.).[1]

Gravimetric Sorption Analysis (GSA)

GSA is a high-throughput and precise method that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[2][5]

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-15 mg) is placed into the sample pan of a gravimetric sorption analyzer.[6]

-

Initial Drying: The sample is initially dried under a stream of dry nitrogen gas to establish a baseline dry weight. This step is crucial for accurate interpretation of moisture uptake.[1]

-

Adsorption Isotherm: The RH within the instrument chamber is incrementally increased, typically from a low value (e.g., 0-5% RH) up to a high value (e.g., 90-95% RH) in defined steps. The sample weight is continuously monitored until it reaches equilibrium at each RH step. The equilibrium criterion is often set as a weight change of less than 0.1% over a 10-minute period.[5]

-

Desorption Isotherm: Following the adsorption phase, the RH is incrementally decreased, and the loss of water is measured until the sample returns to a dry state.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The results are plotted as a moisture sorption isotherm, which shows the equilibrium moisture content as a function of RH.

European Pharmacopoeia (Ph. Eur.) Method

The Ph. Eur. method is a simpler, more conventional approach to classify the degree of hygroscopicity.[1]

Methodology:

-

Sample Preparation: Weigh a specific amount of this compound (e.g., 0.1-0.3 grams) into a tared container.[6]

-

Controlled Environment: Place the sample in a desiccator containing a saturated salt solution that maintains a constant relative humidity of 80% ± 2% RH at a temperature of 25°C ± 1°C.[1]

-

Equilibration: Store the sample under these conditions for 24 hours.[1]

-

Final Weighing: After 24 hours, remove the sample and immediately weigh it to determine the mass of water absorbed.

-

Classification: The percentage increase in mass is calculated, and the material is classified according to the Ph. Eur. categories of hygroscopicity.

Data Presentation

Quantitative data from hygroscopicity studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Gravimetric Sorption Analysis Data

The data from a GSA experiment is best presented as a moisture sorption isotherm graph and a summary table.

Table 1: Example Gravimetric Sorption Analysis Data for this compound

| Relative Humidity (%) | Water Uptake (%, w/w) - Adsorption | Water Uptake (%, w/w) - Desorption |

| 0 | 0.0 | 0.0 |

| 10 | ||

| 20 | ||

| 30 | ||

| 40 | ||

| 50 | ||

| 60 | ||

| 70 | ||

| 80 | ||

| 90 |

European Pharmacopoeia Classification

The result of the Ph. Eur. test is a classification based on the percentage of water uptake after 24 hours at 80% RH.

Table 2: European Pharmacopoeia Hygroscopicity Classification

| Classification | Increase in Mass (%, w/w) |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of experimental procedures.

Caption: Workflow for Hygroscopicity Assessment.

Implications for Handling and Storage

The hygroscopic nature of this compound necessitates specific handling and storage conditions to maintain its quality and stability.

-

Storage: The compound should be stored in well-sealed containers with a desiccant to protect it from atmospheric moisture. Storage under an inert atmosphere, such as nitrogen or argon, is also recommended.[7]

-

Handling: When handling this compound, exposure to the ambient environment should be minimized. Weighing and transfer operations should be performed in a controlled environment, such as a glove box with low humidity, if possible.

-

Formulation: During formulation development, the hygroscopicity of this compound must be considered. The choice of excipients and the manufacturing process (e.g., wet vs. dry granulation) can be influenced by the moisture sensitivity of the compound.

Conclusion

References

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. labinsights.nl [labinsights.nl]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound CAS#: 135970-30-8 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. This compound | 135970-30-8 | MB07246 | Biosynth [biosynth.com]

Methodological & Application

Synthesis of Benzyl D-Glucuronate: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of Benzyl D-glucuronate, a valuable building block in medicinal chemistry and drug development. The synthesis follows a three-step pathway involving the protection of D-glucuronic acid, esterification with benzyl alcohol, and subsequent deprotection to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound serves as a crucial intermediate in the synthesis of various glucuronide conjugates. Glucuronidation is a major pathway for the metabolism of drugs, xenobiotics, and endogenous compounds, rendering them more water-soluble for excretion. The availability of well-characterized glucuronide standards, such as this compound, is essential for metabolism studies, drug discovery, and the development of new therapeutic agents. The protocol described herein is based on a robust method utilizing 4-methoxybenzylidene acetals as protecting groups, which allows for efficient synthesis and purification.

Overall Reaction Scheme

The synthesis of this compound from D-glucuronic acid proceeds through the following three key steps:

-

Protection: The hydroxyl groups of D-glucuronic acid are protected using p-anisaldehyde dimethyl acetal to form 1,2:3,5-di-O-(4-methoxybenzylidene)-D-glucofuranuronic acid.

-

Esterification: The carboxylic acid moiety of the protected glucuronic acid is esterified with benzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Deprotection: The 4-methoxybenzylidene acetal protecting groups are selectively removed under mild acidic conditions to afford the final product, this compound.

Experimental Protocols

Materials and Methods

-

D-Glucuronic acid

-

p-Anisaldehyde dimethyl acetal

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Benzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Hydrochloric acid (HCl)

-

Acetonitrile

-

Ethyl acetate

-

Hexane

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 1,2:3,5-di-O-(4-methoxybenzylidene)-D-glucofuranuronic acid (Protected Glucuronic Acid)

This step involves the protection of the hydroxyl groups of D-glucuronic acid.

Procedure:

-

To a solution of D-glucuronic acid (1.0 g, 5.15 mmol) in anhydrous DMF (20 mL), add p-anisaldehyde dimethyl acetal (2.82 g, 15.45 mmol) and p-toluenesulfonic acid monohydrate (0.1 g, 0.53 mmol).

-

Heat the reaction mixture to 60°C and stir under reduced pressure for 4 hours.

-

Cool the mixture to room temperature and pour it into a cold, saturated aqueous solution of sodium bicarbonate (100 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the protected glucuronic acid.

Step 2: Synthesis of Benzyl 1,2:3,5-di-O-(4-methoxybenzylidene)-D-glucofuranuronate (Esterification)

This step describes the esterification of the protected glucuronic acid with benzyl alcohol. This reaction is an example of a Steglich esterification.[1][2][3]

Procedure:

-

Dissolve the protected glucuronic acid (1.0 g, 2.32 mmol) in anhydrous DCM (20 mL).

-

Add benzyl alcohol (0.30 g, 2.78 mmol) and a catalytic amount of DMAP (0.03 g, 0.23 mmol).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (0.57 g, 2.78 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the benzylated protected glucuronate.

Step 3: Synthesis of this compound (Deprotection)

This final step involves the removal of the 4-methoxybenzylidene protecting groups.

Procedure:

-

Dissolve the benzylated protected glucuronate (0.5 g, 0.96 mmol) in a mixture of acetonitrile and water (3:1 v/v, 20 mL).

-

Add 1 M HCl to the solution until the final concentration of HCl is 0.25 N.

-

Stir the reaction mixture at 40°C for 2 hours.

-